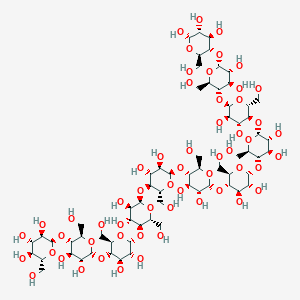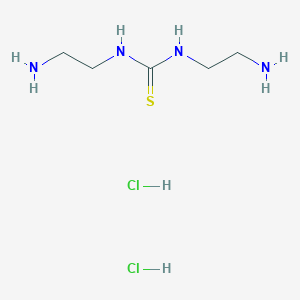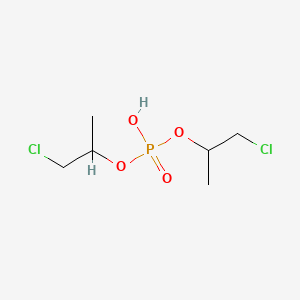
2-tert-Butylestrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butylestrone is a synthetic estrogenic compound with the molecular formula C₂₂H₃₀O₂ and a molecular weight of 326.47.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butylestrone typically involves the introduction of a tert-butyl group into the estrone molecule. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where estrone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactors has been developed to enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-tert-Butylestrone undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions, although it is generally resistant to oxidation due to its steric hindrance.
Reduction: The carbonyl group in the estrone moiety can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the tert-butyl group may lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-tert-Butylestrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Its estrogenic properties make it a valuable tool in studying hormone receptor interactions and endocrine system functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
2-tert-Butylestrone exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it activates a cascade of molecular events that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various physiological processes such as cell growth, differentiation, and reproduction.
Comparaison Avec Des Composés Similaires
Estrone: A naturally occurring estrogen with a similar structure but lacking the tert-butyl group.
Estradiol: Another natural estrogen with higher potency compared to estrone.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of 2-tert-Butylestrone: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to metabolic degradation and enhancing its stability. This structural modification also influences its binding affinity to estrogen receptors, potentially altering its biological activity compared to other estrogens .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-tert-Butylestrone can be achieved through a series of reactions starting from estrone, which is a commercially available starting material. The synthesis pathway involves the introduction of a tert-butyl group at the C-2 position of the estrone molecule.", "Starting Materials": ["Estrone", "tert-Butyl chloride", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol"], "Reaction": [ "Step 1: Protection of the C-3 ketone group of estrone by reaction with tert-butyl chloride and sodium hydride in dimethylformamide to form 3-tert-butyl estrone.", "Step 2: Reduction of the C-17 keto group of 3-tert-butyl estrone with sodium borohydride in methanol to form 3-tert-butyl-17β-hydroxyestrone.", "Step 3: Deprotection of the C-3 ketone group of 3-tert-butyl-17β-hydroxyestrone by reaction with hydrochloric acid in ethyl acetate to form 2-tert-butyl-17β-hydroxyestrone.", "Step 4: Conversion of the hydroxyl group at C-17 to a ketone group by oxidation with sodium periodate in water.", "Step 5: Reduction of the C-17 ketone group of 2-tert-butyl-17-ketoestrone with sodium borohydride in methanol to form 2-tert-butylestrone.", "Step 6: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate." ] } | |
Numéro CAS |
21003-02-1 |
Formule moléculaire |
C₂₂H₃₀O₂ |
Poids moléculaire |
326.47 |
Synonymes |
2-tert-Butyl-3-hydroxyestra-1,3,5(10)-trien-17-one; 2-(1,1-Dimethylethyl)-3-hydroxyestra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
